molecular formula C9H12O2 B14375436 Non-4-en-6-ynoic acid CAS No. 88663-52-9

Non-4-en-6-ynoic acid

Cat. No.: B14375436
CAS No.: 88663-52-9
M. Wt: 152.19 g/mol
InChI Key: PJNNEEAKHMAMNA-UHFFFAOYSA-N
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Description

Non-4-en-6-ynoic acid is an organic compound characterized by the presence of both an alkene and an alkyne functional group within its molecular structure. This unique combination of unsaturated bonds makes it a versatile compound in organic synthesis and various industrial applications. The compound’s reactivity is largely influenced by the presence of these functional groups, which can participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of non-4-en-6-ynoic acid typically involves the use of alkynylation reactions. One common method is the coupling of an alkyne with an appropriate alkene precursor under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions can effectively produce this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, is common in these processes. Additionally, the reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: Non-4-en-6-ynoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Non-4-en-6-ynoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which non-4-en-6-ynoic acid exerts its effects is largely dependent on its ability to participate in various chemical reactions. The presence of both alkene and alkyne groups allows it to interact with a wide range of molecular targets. For instance, in biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Properties

CAS No.

88663-52-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

non-4-en-6-ynoic acid

InChI

InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2,7-8H2,1H3,(H,10,11)

InChI Key

PJNNEEAKHMAMNA-UHFFFAOYSA-N

Canonical SMILES

CCC#CC=CCCC(=O)O

Origin of Product

United States

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